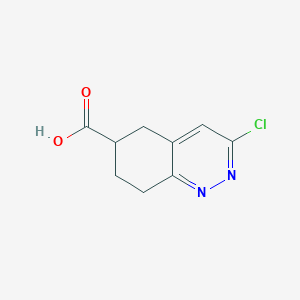![molecular formula C12H7F3N2O2 B1434425 6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid CAS No. 1864014-28-7](/img/structure/B1434425.png)
6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid
説明
“6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid” is a chemical compound that has been studied for its potential applications in various fields . It is characterized by the presence of a pyrazine ring, a trifluoromethyl group, and a carboxylic acid group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with trifluoromethylation reagents . For instance, the synthesis of a related compound, pyraziflumid, involved the reaction of 3-chloro-2-pyrazine carboxylic acid ester with a trifluoromethylation reagent .Molecular Structure Analysis
The molecular structure of “6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid” is characterized by the presence of a pyrazine ring, a trifluoromethyl group, and a carboxylic acid group .Chemical Reactions Analysis
The chemical reactions involving “6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid” and similar compounds often involve reactions with trifluoromethylation reagents . These reactions can lead to the formation of various products, depending on the specific reagents and conditions used .科学的研究の応用
Chemical Synthesis and Derivative Formation
6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid and its derivatives have been extensively studied for their chemical synthesis processes. Usachev et al. (2009) explored the regioselective reactions of 6-(trifluoromethyl)comanic acid with phenylhydrazine, leading to various derivatives depending on the solvent used. This highlighted the influence of solvents on reaction routes (Usachev et al., 2009). Similarly, Akçamur et al. (1997) reported on the functionalization and cyclization reactions of 1H-pyrazole-3-carboxylic acid derivatives, demonstrating the ease of converting these compounds into ester or amide derivatives (Akçamur et al., 1997).
Antibacterial Activity
Some derivatives of 6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid have shown promising antibacterial properties. For instance, Hacialioğlu et al. (2019) synthesized various derivatives and tested them for antibacterial activity, with one specific compound showing significant efficacy against Gram-positive bacteria (Hacialioğlu et al., 2019).
Antitumor Applications
The potential antitumor applications of these compounds have been explored. Džolić et al. (2016) focused on the synthesis of sorafenib analogs as potential antitumor agents. They reported that some of the synthesized compounds exhibited strong antiproliferative activity against various cancer cell lines (Džolić et al., 2016).
Antimycobacterial Properties
Research has also delved into the antimycobacterial properties of these compounds. Semelková et al. (2017) designed derivatives of pyrazine-2-carboxylic acids and tested their effectiveness against Mycobacterium tuberculosis. Their study highlighted the potential of these compounds in tuberculosis treatment (Semelková et al., 2017).
Structural and Spectral Studies
Structural and spectral investigations of pyrazole-4-carboxylic acid derivatives, including those similar to 6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid, have been conducted to understand their properties. Viveka et al. (2016) focused on a combined experimental and theoretical study of one such derivative, providing insights into its molecular structure and potential applications (Viveka et al., 2016).
将来の方向性
The future research directions for “6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid” and similar compounds could involve further studies to understand their synthesis, mechanism of action, and potential applications . These studies could lead to the development of new compounds with improved properties and potential applications in various fields .
特性
IUPAC Name |
6-[4-(trifluoromethyl)phenyl]pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O2/c13-12(14,15)8-3-1-7(2-4-8)9-5-16-6-10(17-9)11(18)19/h1-6H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQXSXTVBIUBFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B1434344.png)
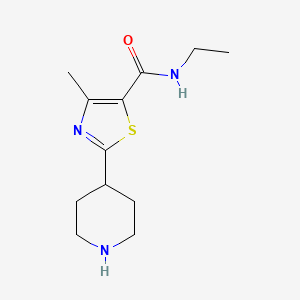
![Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid](/img/structure/B1434347.png)
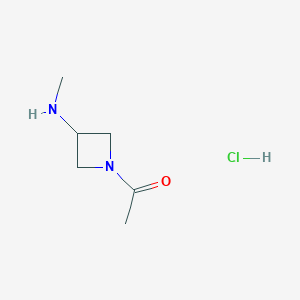
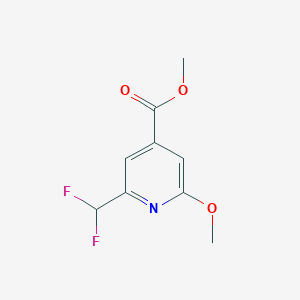
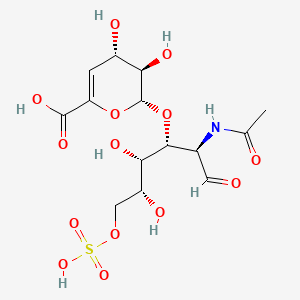
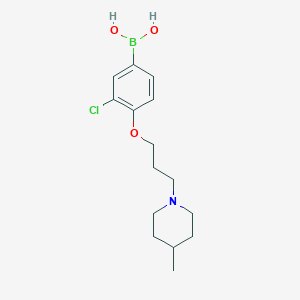
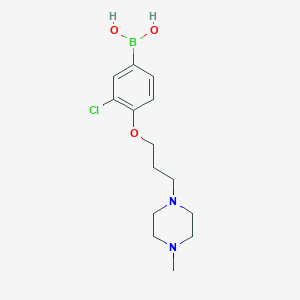
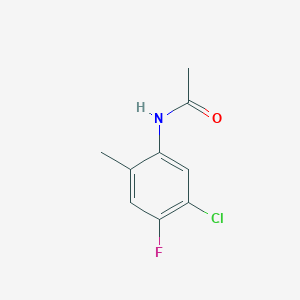
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(propan-2-yl)piperazine](/img/structure/B1434357.png)
![3-Chloro-2-oxopropyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate](/img/structure/B1434358.png)
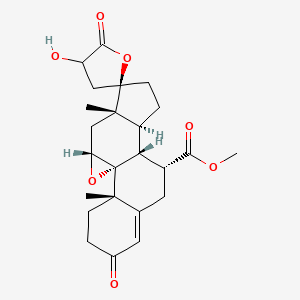
![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B1434360.png)
